Utrophin Modulation Potency: Ezutromid's EC50 vs. Next-Generation Modulators and Alternative Chemotypes
Ezutromid upregulates utrophin with an EC50 of 0.91 µM in a murine H2K cell reporter assay . This potency is superior to the alternative utrophin modulator OX01914, which has a reported EC50 of 20.5 µM in a similar assay format . In contrast, a more potent next-generation modulator, 'Utrophin modulator 1', has been reported with an EC50 of 0.11 µM . Ezutromid's potency represents a specific, moderate activity profile that serves as a benchmark for first-in-class utrophin modulation.
| Evidence Dimension | Utrophin upregulation potency (EC50) |
|---|---|
| Target Compound Data | 0.91 µM |
| Comparator Or Baseline | OX01914 (20.5 µM); Utrophin modulator 1 (0.11 µM) |
| Quantified Difference | Ezutromid is 22.5-fold more potent than OX01914 and 8.3-fold less potent than Utrophin modulator 1. |
| Conditions | Murine H2K cell reporter assay (different sources; cross-study comparison). |
Why This Matters
This establishes Ezutromid's specific potency tier, allowing researchers to select it for studies requiring a moderately potent, first-generation tool compound distinct from both weaker and more potent alternatives.
